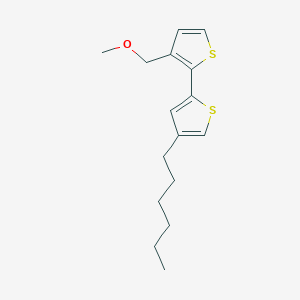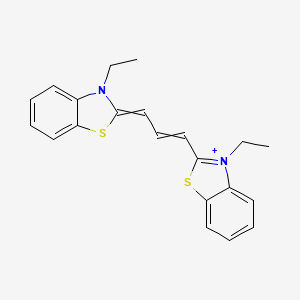
3,3'-Diethylthiacarbocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diethylthiacarbocyanine: is a cyanine dye known for its vibrant color and photochemical properties. It is commonly used in various scientific and industrial applications due to its ability to absorb and emit light at specific wavelengths. The compound is characterized by its molecular formula C25H25IN2S2 and a molecular weight of 544.51 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 3,3’-Diethylthiacarbocyanine can be synthesized through the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone in the presence of a base such as sodium ethoxide . The reaction typically occurs in an ethanol solution and requires heating to facilitate the formation of the cyanine dye .
Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
化学反应分析
Types of Reactions: 3,3’-Diethylthiacarbocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones , while reduction can produce hydrocarbons .
科学研究应用
3,3’-Diethylthiacarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy .
Biology: Serves as a fluorescent probe for studying cell membranes and membrane potential .
Medicine: Employed in diagnostic imaging and as a contrast agent in fluorescence lifetime tomography .
Industry: Utilized in the development of electrochemical cells and solid-state dye-doped polymeric lasers .
作用机制
The mechanism of action of 3,3’-Diethylthiacarbocyanine involves its ability to absorb light and undergo electronic transitions. The compound’s molecular targets include various cellular membranes , where it can integrate and alter membrane potential. The pathways involved include the electron transfer processes facilitated by the dye’s interaction with light .
相似化合物的比较
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 1,1’-Diethyl-2,2’-carbocyanine iodide
- 1,1’-Diethyl-4,4’-carbocyanine iodide
Uniqueness: 3,3’-Diethylthiacarbocyanine is unique due to its specific absorption and emission properties, making it highly suitable for applications requiring precise photochemical behavior. Its ability to form stable complexes with various substrates further enhances its versatility in scientific research and industrial applications .
属性
CAS 编号 |
18403-49-1 |
|---|---|
分子式 |
C21H21N2S2+ |
分子量 |
365.5 g/mol |
IUPAC 名称 |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI 键 |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


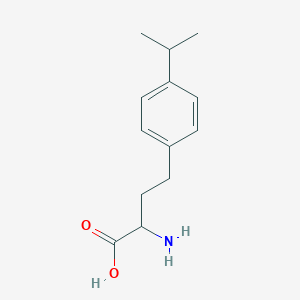

![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
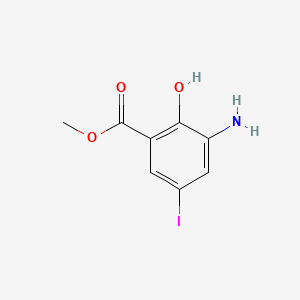
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)
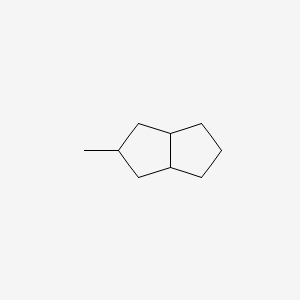
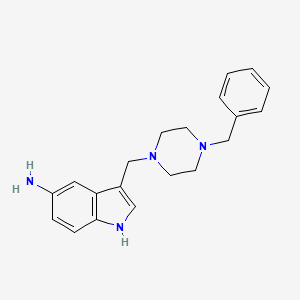

![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)
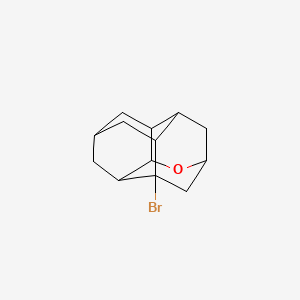
![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)
